![molecular formula C24H22N2O2S2 B2812908 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 708286-73-1](/img/structure/B2812908.png)
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and encompass a broad range of biological and pharmacological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfanyl group might participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could increase its polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Dual Enzyme Inhibitors
Compounds similar to the specified chemical structure have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cell proliferation. These compounds, particularly those with a thieno[2,3-d]pyrimidin-4-one scaffold, have shown potent inhibitory activities, suggesting their utility in cancer chemotherapy. The most potent dual inhibitor identified had IC50 values of 40 nM for human TS and 20 nM for human DHFR, indicating significant potential for therapeutic applications (Gangjee et al., 2008).
Antitumor Activities
New derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some derivatives showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibited a range of activities against both gram-positive and gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. Specific derivatives have been highlighted for their strong bactericidal effects against pathogens like Serratia marcescens, Staphylococcus aureus, and Escherichia coli (Abdel‐Hafez, 2010).
Electronic Structure and Reactivity Studies
Quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones have provided insights into their electronic structures and reactivities, particularly in ipso-substitution reactions. These studies help in understanding the molecular basis of the chemical and biological activities of these compounds, facilitating the design of more effective drugs and materials (Mamarahmonov et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-14-10-11-18(12-15(14)2)20(27)13-29-24-25-22-21(16(3)17(4)30-22)23(28)26(24)19-8-6-5-7-9-19/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNVKHPTTSZNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

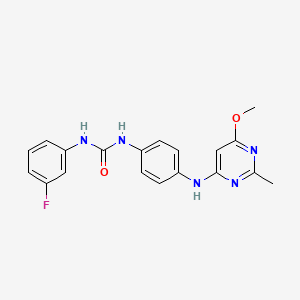
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
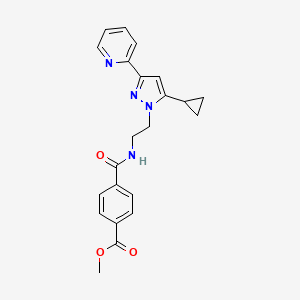
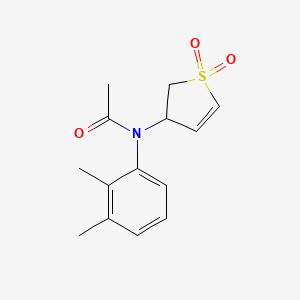

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)
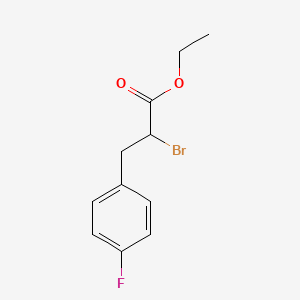
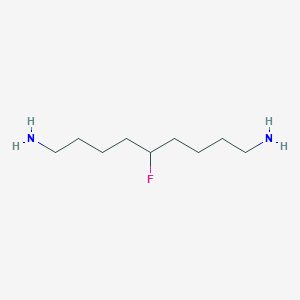
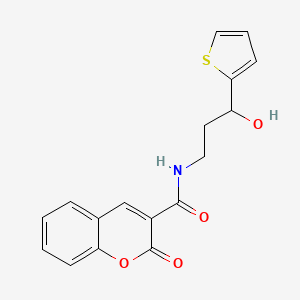
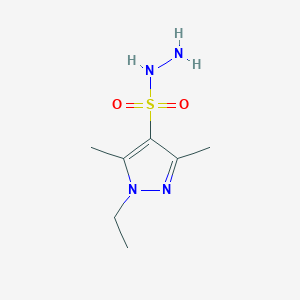
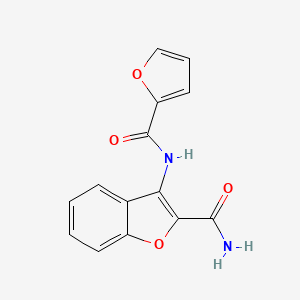
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)